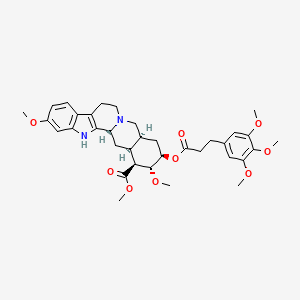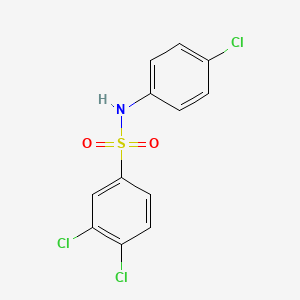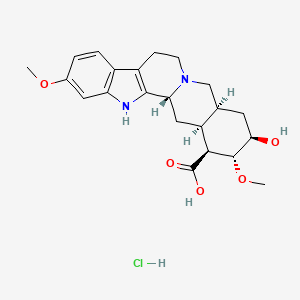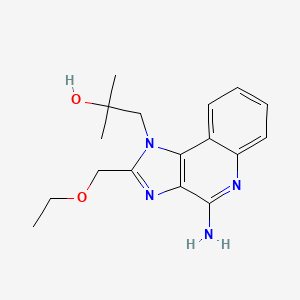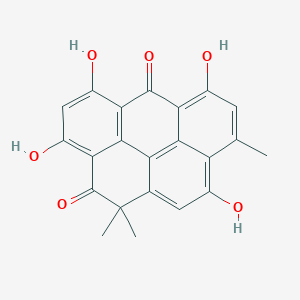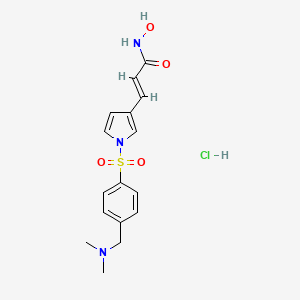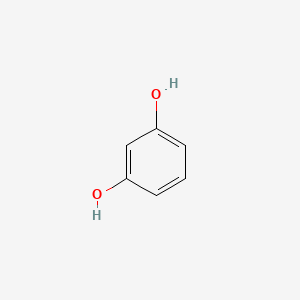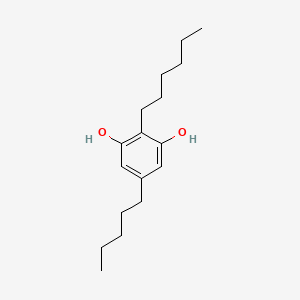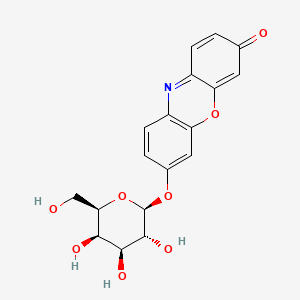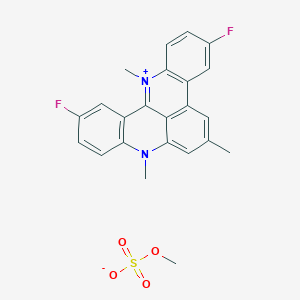
RHPS4
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El MetoSulfato de RHPS 4 tiene varias aplicaciones de investigación científica:
Investigación del cáncer: Se utiliza para estudiar los efectos de la inhibición de la telomerasa sobre la proliferación y apoptosis de las células cancerosas. .
Biología de los telómeros: El compuesto se utiliza para investigar el papel de los telómeros en el envejecimiento celular y el cáncer. .
Desarrollo de fármacos: El MetoSulfato de RHPS 4 es un compuesto líder para el desarrollo de nuevos fármacos anticancerígenos que se dirigen a la telomerasa y las estructuras de los telómeros
Mecanismo De Acción
El MetoSulfato de RHPS 4 ejerce sus efectos dirigiéndose a las estructuras de G-cuádruplex del ADN telomérico. Al estabilizar estas estructuras, inhibe la actividad de la telomerasa, una enzima responsable de mantener la longitud de los telómeros. Esto lleva a la disfunción de los telómeros, lo que resulta en el arresto del ciclo celular y la apoptosis en las células cancerosas . Los objetivos moleculares involucrados incluyen el ADN telomérico y las proteínas asociadas.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
RHPS4 methosulfate exerts telomerase inhibitory activity, with an IC50 of 330 nM as determined by the TRAP assay . It targets the telomeric DNA G-quadruplex (G4) structure, causing alterations in the telomeric architecture and telomere dysfunction . The interaction of this compound methosulfate with these biomolecules plays a crucial role in its biochemical reactions.
Cellular Effects
The effects of this compound methosulfate on cells are profound. It induces cell cycle arrest and inhibits growth in cancer cultures in vitro . The compound influences cell function by causing alterations in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound methosulfate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It targets the G4 structure of telomeric DNA, leading to alterations in the telomeric architecture and telomere dysfunction .
Temporal Effects in Laboratory Settings
Over time, this compound methosulfate exhibits stability and degradation in laboratory settings. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound methosulfate vary with different dosages in animal models. It exhibits anti-tumor efficacy in mice in vivo at dosages of 10-15 mg/kg/d .
Metabolic Pathways
This compound methosulfate is involved in metabolic pathways that interact with enzymes or cofactors. It perturbs mitochondrial genome replication, transcription processivity, and respiratory function .
Métodos De Preparación
La síntesis del MetoSulfato de RHPS 4 implica la formación del núcleo quinoacridinio seguida de la introducción del grupo metoSulfato. La ruta sintética típicamente incluye:
Formación del núcleo quinoacridinio: Este paso involucra la ciclización de precursores apropiados en condiciones ácidas.
Introducción del grupo metoSulfato: Esto se logra haciendo reaccionar el núcleo quinoacridinio con sulfato de metilo en condiciones controladas
Los métodos de producción industrial para el MetoSulfato de RHPS 4 no están ampliamente documentados, pero los métodos de síntesis de laboratorio proporcionan una base para escalar la producción.
Análisis De Reacciones Químicas
El MetoSulfato de RHPS 4 experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores, lo que da como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los átomos de flúor, lo que lleva a la formación de derivados sustituidos
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
El MetoSulfato de RHPS 4 es único debido a su alta potencia y selectividad para la inhibición de la telomerasa. Compuestos similares incluyen:
BRACO-19: Otro estabilizador de G-cuádruplex con actividad inhibitoria de la telomerasa.
TMPyP4: Un compuesto basado en porfirina que estabiliza las estructuras de G-cuádruplex e inhibe la telomerasa.
Telomestatina: Un producto natural que se dirige a los G-cuádruplex teloméricos e inhibe la telomerasa
El MetoSulfato de RHPS 4 destaca por su fuerte actividad antitumoral y su capacidad para inducir la disfunción de los telómeros rápidamente.
Propiedades
IUPAC Name |
4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N2.CH4O4S/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGYMXWYZBBGF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


